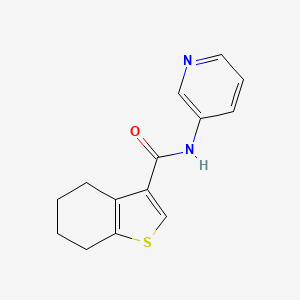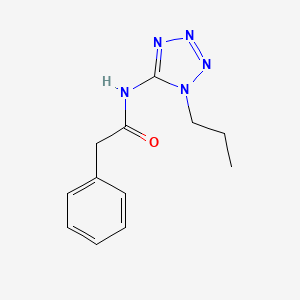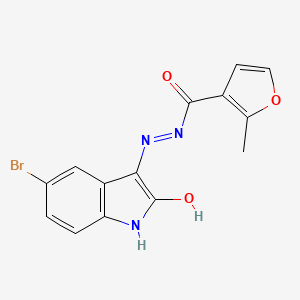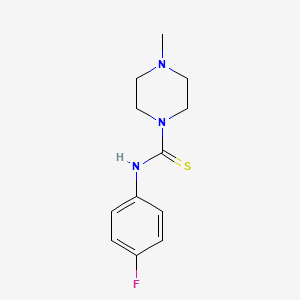
N-(4-ethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide, also known as EPH-32, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a hydrazine derivative that has been found to exhibit several interesting biochemical and physiological effects.
作用机制
The mechanism of action of N-(4-ethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-(4-ethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide has been found to inhibit the activity of phosphatidylinositol 3-kinase (PI3K), which is involved in several cellular processes including cell proliferation and survival. N-(4-ethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide has also been found to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide has been found to exhibit several interesting biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro by inducing cell cycle arrest and apoptosis. N-(4-ethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide has also been found to reduce the production of pro-inflammatory cytokines in vitro, which may make it useful as an anti-inflammatory agent. Additionally, N-(4-ethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide has been found to inhibit the replication of certain viruses in vitro, which may make it useful as an antiviral agent.
实验室实验的优点和局限性
One advantage of using N-(4-ethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, N-(4-ethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide has been found to exhibit several interesting biochemical and physiological effects, which make it a promising compound for further study. However, one limitation of using N-(4-ethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
未来方向
There are several future directions for the study of N-(4-ethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide. One direction is to further investigate its potential use as an anticancer agent, particularly in vivo. Another direction is to investigate its potential use as an anti-inflammatory agent, particularly in animal models of inflammation. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-ethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide and to identify its molecular targets. Finally, the potential use of N-(4-ethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide as an antiviral agent should be further investigated, particularly in animal models of viral infection.
合成方法
The synthesis method of N-(4-ethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide involves the reaction of 4-ethoxybenzoylhydrazine with 3-pyridinecarboxylic acid chloride in the presence of a base. This results in the formation of N-(4-ethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide, which can be purified by recrystallization. The purity of the compound can be confirmed by using analytical techniques such as NMR and mass spectrometry.
科学研究应用
N-(4-ethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide has been found to have several scientific research applications. It has been studied for its potential use as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. N-(4-ethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide has also been studied for its potential use as an anti-inflammatory agent, as it has been found to reduce the production of pro-inflammatory cytokines in vitro. Additionally, N-(4-ethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide has been studied for its potential use as an antiviral agent, as it has been found to inhibit the replication of certain viruses in vitro.
属性
IUPAC Name |
1-(4-ethoxyphenyl)-3-(pyridine-3-carbonylamino)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-2-22-13-7-5-12(6-8-13)17-15(21)19-18-14(20)11-4-3-9-16-10-11/h3-10H,2H2,1H3,(H,18,20)(H2,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOPPFYSMGSNPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NNC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49819019 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-ethoxyphenyl)-2-(pyridin-3-ylcarbonyl)hydrazinecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-ethylphenyl)-5,6-dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5887565.png)
![ethyl 5-acetyl-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5887576.png)




![3-{4-[(cyclohexylamino)sulfonyl]phenyl}propanoic acid](/img/structure/B5887593.png)
![5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5887595.png)
![N-(2,6-dimethylphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5887597.png)
![1-methyl-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5887603.png)
![3-(difluoromethyl)-N-{4-methoxy-3-[(4-methylphenoxy)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5887617.png)
![{[7-(3-bromobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetic acid](/img/structure/B5887633.png)

